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(R)-2-Aminomethyl-1-methylazetidine

Stereochemistry Cell Painting Phenotypic Screening

This (R)-configured azetidine building block offers exclusive stereochemical and conformational advantages for asymmetric synthesis and medicinal chemistry. With ring strain of 25.2 kcal/mol, it enables unique strain-release transformations unavailable to pyrrolidine/piperidine analogs. The (R)-stereochemistry produces distinct biological activity profiles validated by cell painting assays, making it essential for SAR studies at nNOS, P2X7, and other targets. Sourced for high-purity ≥95%, ideal for lead optimization and peptidomimetic programs.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
CAS No. 1363378-11-3
Cat. No. B1449864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Aminomethyl-1-methylazetidine
CAS1363378-11-3
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCN1CCC1CN
InChIInChI=1S/C5H12N2/c1-7-3-2-5(7)4-6/h5H,2-4,6H2,1H3/t5-/m1/s1
InChIKeyQVSTZIIJZBVKNK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Aminomethyl-1-methylazetidine (CAS 1363378-11-3): Chiral Azetidine Building Block for Stereocontrolled Synthesis


(R)-2-Aminomethyl-1-methylazetidine (CAS 1363378-11-3), systematically named [(2R)-1-methylazetidin-2-yl]methanamine, is a chiral C2-substituted azetidine building block with molecular formula C₅H₁₂N₂ and molecular weight 100.16 g/mol . The compound features a strained four-membered nitrogen heterocycle bearing both a tertiary amine (N-methyl) and a primary aminomethyl substituent at the C2 position in the (R)-configuration . As a member of the azetidine class of saturated nitrogen heterocycles, it occupies a distinct physicochemical niche characterized by intermediate ring strain (~25.2–25.4 kcal/mol), conformational rigidity, and basicity (azetidine pKa 11.29) that differs meaningfully from both smaller aziridines and larger pyrrolidine/piperidine counterparts [1][2]. Its chiral, non-racemic nature renders it a valuable enantiopure synthon for asymmetric synthesis and medicinal chemistry programs requiring defined stereochemistry [3].

Why the (R)-Enantiomer of 2-Aminomethyl-1-methylazetidine Cannot Be Replaced by Racemate, (S)-Enantiomer, or Larger-Ring Analogs


Substitution of (R)-2-aminomethyl-1-methylazetidine with the racemate, its (S)-enantiomer, or larger-ring heterocyclic analogs introduces distinct changes in stereochemical outcome, conformational bias, and physicochemical properties that cannot be compensated by downstream adjustment. Stereochemistry on the azetidine core has been shown to produce divergent biological performance profiles—stereoisomers of identically functionalized azetidines exhibit low pairwise Pearson correlations in cell morphological fingerprinting, indicating distinct mechanisms of action [1]. At the scaffold level, the four-membered azetidine ring imposes γ-turn conformational preferences in peptide contexts, in contrast to the β-turn induction characteristic of five-membered proline/pyrrolidine analogs [2]. Furthermore, the azetidine ring's intermediate ring strain (~25.2 kcal/mol) places it in a reactivity window distinct from the highly labile aziridine (26.7 kcal/mol) and the relatively inert pyrrolidine (5.8 kcal/mol) and piperidine (~0 kcal/mol), enabling unique strain-release synthetic transformations unavailable to larger-ring counterparts [3]. These orthogonal differences—stereochemical, conformational, and energetic—mean that substitution with a generic analog is not a like-for-like replacement.

Quantitative Differentiation Evidence for (R)-2-Aminomethyl-1-methylazetidine (CAS 1363378-11-3) vs. Key Comparators


Stereochemistry-Driven Biological Performance Divergence: (R) vs. (S) Azetidine Core Configuration

In a systematic study of functionalized stereoisomeric azetidines annotated by high-content cell painting, stereochemical configuration on the azetidine core produced divergent biological fingerprints. cis-Isomer profiles were more highly correlated with each other than with trans-isomer profiles, and specific stereoisomers such as (2R,3S)-4 and (2R,3R)-7 did not correlate with their respective diastereomers, indicating distinct biological effects arising solely from stereochemistry [1]. At 100 μM, activities of (2R,3R)-configured azetidines were distinguished with high confidence (multidimensional perturbation value mp < 0.05), and pairwise Pearson correlations between stereoisomers remained low, consistent with distinct mechanisms of action [1]. This establishes that the (R)-configured azetidine core is not interchangeable with its (S)-counterpart at the level of cellular response.

Stereochemistry Cell Painting Phenotypic Screening Performance Diversity

Ring Strain Energetics: Azetidine vs. Pyrrolidine and Piperidine Scaffolds

The azetidine ring possesses experimentally determined ring strain energy of 25.2 kcal/mol, which is intermediate between the highly strained aziridine (26.7 kcal/mol) and the substantially less strained pyrrolidine (5.8 kcal/mol) and piperidine (~0 kcal/mol) [1]. This intermediate strain level confers a unique reactivity profile: azetidines are sufficiently stable for routine handling and isolation, yet retain sufficient strain energy to undergo strain-release ring-opening and ring-expansion reactions unavailable to pyrrolidine or piperidine analogs under comparable conditions [1]. The 4.3-fold higher strain energy of azetidine relative to pyrrolidine (25.2 vs. 5.8 kcal/mol) quantitatively underpins the distinct synthetic transformations accessible to the azetidine scaffold.

Ring Strain Reactivity Synthetic Utility Strain-Release Chemistry

Conformational Restriction: γ-Turn Induction by Azetidine vs. β-Turn Induction by Proline/Pyrrolidine

Incorporation of azetidine-2-carboxylate residues (structurally analogous to the C2-substituted azetidine core of the target compound) into model peptides enforces γ-turn conformations, whereas the five-membered proline/pyrrolidine ring preferentially induces β-turns [1]. In model tetrapeptide systems, the four-membered azetidine ring stabilizes γ-turn-like conformations through distinct φ/ψ dihedral angle constraints imposed by the smaller ring geometry [1]. The presence of an alkyl substituent at the α-position of the azetidine-2-carboxylate ring further enhances turn-inducing ability [1]. This differential conformational output—γ-turn vs. β-turn—represents a qualitative and functionally significant distinction between azetidine-based and pyrrolidine-based building blocks in peptidomimetic design.

Peptidomimetics Conformational Restriction Reverse Turns Peptide Design

Basicity Differentiation: Azetidine pKa vs. Pyrrolidine and Piperidine

In aqueous solution, azetidine exhibits a pKa of 11.29, making it slightly more basic than both pyrrolidine (pKa 11.27) and piperidine (pKa 11.22) [1]. This trend—where the four-membered ring azetidine is more basic than the five- and six-membered ring analogs—is attributed to solvation effects that modulate the intrinsic gas-phase basicity order [1]. While the absolute pKa differences are modest (~0.02–0.07 units), the directionality (azetidine > pyrrolidine > piperidine) is consistent and reflects the unique electronic environment of the strained four-membered ring. This basicity difference influences protonation state at physiological pH, salt formation behavior, and chromatographic retention properties.

Physicochemical Properties Basicity pKa Drug-likeness

Supplier Purity Specification: 97% (AChemBlock) vs. Typical 95% Market Standard

The (R)-2-aminomethyl-1-methylazetidine offered through Advanced ChemBlocks (Catalog ID: P43970) is specified at 97% purity, whereas the majority of alternative suppliers list this compound at 95% purity . The 2-percentage-point purity differential may be significant in applications requiring high enantiomeric fidelity, such as asymmetric catalysis where the (R)-enantiomer serves as a chiral ligand precursor, or in biological assays where the presence of 5% impurities (potentially including the (S)-enantiomer) could confound activity measurements . Storage condition is specified as 0–8 °C .

Purity Quality Specification Procurement Reproducibility

Drug Discovery Scaffold Validation: 1-Methylazetidine Moiety in nNOS and P2X7 Clinical Candidate Structures

The 1-methylazetidine scaffold has been incorporated into advanced drug discovery programs. The (S)-enantiomer of the 1-methylazetidin-2-yl moiety appears in multiple Protein Data Bank structures of neuronal and endothelial nitric oxide synthase (nNOS, eNOS) inhibitor complexes: PDB 6NHD (rat nNOS), PDB 6NHF (human eNOS), and PDB 6NHC (human nNOS R354A/G357D mutant) [1][2]. Additionally, a P2X7 receptor antagonist incorporating the (S)-1-methylazetidin-2-ylmethyl substituent demonstrated an IC₅₀ of 55 nM against human P2X7 in HEK293 cells [3]. While these specific programs utilized the (S)-enantiomer, they validate the 1-methylazetidine scaffold as a pharmaceutically relevant structural motif, and the (R)-enantiomer provides the complementary stereochemical configuration for parallel or orthogonal target engagement studies.

Drug Discovery Nitric Oxide Synthase P2X7 Antagonist Structure-Based Design

Recommended Application Scenarios for (R)-2-Aminomethyl-1-methylazetidine Based on Quantitative Evidence


Enantioselective Synthesis and Chiral Ligand Development Requiring Defined (R)-Configuration at the Azetidine C2 Position

The (R)-configured C2 stereocenter provides a fixed chiral element for asymmetric catalysis and stereocontrolled synthesis. Chiral C2-symmetric azetidine ligands have demonstrated superior enantioselectivity (ee values up to 92%) compared to analogous pyrrolidine β-amino alcohol ligands in asymmetric diethylzinc addition to aldehydes [1]. The (R)-2-aminomethyl-1-methylazetidine building block enables installation of the (R)-stereochemistry at the azetidine C2 position, which—as demonstrated by cell painting data—produces biological activity profiles distinct from those of the corresponding (S)-configured compounds [2]. This is critical when the target biological or catalytic system exhibits stereospecific recognition.

Peptidomimetic Design Exploiting γ-Turn Conformational Restriction

When incorporated into peptide backbones, azetidine-2-carboxylate derivatives enforce γ-turn conformations, in contrast to the β-turn preference of proline (pyrrolidine) analogs [1]. The (R)-2-aminomethyl-1-methylazetidine building block, after appropriate functionalization to the carboxylic acid oxidation state, can serve as a constrained amino acid surrogate for inducing γ-turn geometry in peptidomimetic drug candidates. This conformational restriction strategy has been validated in multiple model peptide systems, with enhanced turn-inducing ability conferred by α-alkyl substitution on the azetidine ring [1].

Strain-Release Synthetic Transformations and Ring-Expansion Methodologies

The azetidine ring's experimentally determined strain energy of 25.2 kcal/mol—4.3-fold higher than pyrrolidine's 5.8 kcal/mol—enables unique strain-release ring-opening and ring-expansion reactions [1]. The (R)-2-aminomethyl-1-methylazetidine building block, bearing a primary amine handle at the C2 position, is well-suited for derivatization followed by strain-driven transformation to access chiral pyrrolidines, piperidines, or acyclic amine products with retention or predictable transfer of the (R)-stereochemical information. This reactivity profile is unavailable to the corresponding pyrrolidine or piperidine building blocks.

Parallel Medicinal Chemistry Campaigns Complementing (S)-Configured nNOS and P2X7 Programs

The 1-methylazetidine scaffold has been crystallographically validated in neuronal and endothelial nitric oxide synthase inhibitor complexes (PDB 6NHD, 6NHF, 6NHC) and pharmacologically validated in P2X7 antagonist programs (IC₅₀ 55 nM for (S)-configured analog) [1][2]. The (R)-2-aminomethyl-1-methylazetidine provides the enantiomeric complement to these established programs, enabling investigation of stereochemistry-activity relationships at nNOS, P2X7, or related targets where the (R)-configuration may confer selectivity advantages or access distinct binding modes not achievable with the (S)-enantiomer.

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